molecular formula C7H7ClN2 B3058474 5-Chloro-2-cyclopropylpyrimidine CAS No. 89622-78-6

5-Chloro-2-cyclopropylpyrimidine

Cat. No.: B3058474
CAS No.: 89622-78-6
M. Wt: 154.6 g/mol
InChI Key: JGUZFQHDYVXHGB-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropylpyrimidine is a chemical compound with the molecular formula C₇H₇ClN₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom at the 5-position and a cyclopropyl group at the 2-position of the pyrimidine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclopropylpyrimidine typically involves the chlorination of 2-cyclopropylpyrimidine. One common method includes the use of triphosgene as a chlorinating agent. The reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours, with N,N-dimethylacetamide as an initiator . This method yields up to 97.93% of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure maximum yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2-cyclopropylpyrimidine, while oxidation can produce this compound-4-carboxylic acid.

Scientific Research Applications

5-Chloro-2-cyclopropylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, disrupting normal growth processes by mimicking natural plant hormones. This leads to uncontrolled cell division and elongation, ultimately causing plant death . In biological systems, its mechanism of action is studied to understand its potential therapeutic effects, such as inhibiting enzymes or interfering with DNA synthesis.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-cyclopropylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZFQHDYVXHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607237
Record name 5-Chloro-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89622-78-6
Record name 5-Chloro-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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